Cas no 117382-43-1 ((4-Bromo-benzyl)-pyridin-2-yl-amine)

(4-Bromo-benzyl)-pyridin-2-yl-amine is a brominated aromatic amine derivative featuring a benzyl group linked to a pyridin-2-yl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligand systems for catalysis. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient functionalization. Its pyridinyl component contributes to potential coordination properties, making it useful in metal complexation studies. The compound's well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
(4-Bromo-benzyl)-pyridin-2-yl-amine structure
117382-43-1 structure
商品名:(4-Bromo-benzyl)-pyridin-2-yl-amine
CAS番号:117382-43-1
MF:C12H11N2Br
メガワット:263.133
CID:3083297
PubChem ID:3654904

(4-Bromo-benzyl)-pyridin-2-yl-amine 化学的及び物理的性質

名前と識別子

    • (4-Bromo-benzyl)-pyridin-2-yl-amine
    • N-[(4-bromophenyl)methyl]pyridin-2-amine
    • CBDivE_000291
    • AKOS008967379
    • 117382-43-1
    • N-(4-bromobenzyl)pyridin-2-amine
    • Oprea1_423505
    • N-(4-Bromobenzyl)-2-pyridinamine
    • 2-Pyridinamine, N-[(4-bromophenyl)methyl]-
    • 2-pyridinamine,n-[(4-bromophenyl)methyl]-
    • MDL: MFCD00448316
    • インチ: InChI=1S/C12H11BrN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)
    • InChIKey: MBJGVIVWYUXRQP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=NC(=C1)NCC2=CC=C(C=C2)Br

計算された属性

  • せいみつぶんしりょう: 262.01056Da
  • どういたいしつりょう: 262.01056Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 24.9Ų

(4-Bromo-benzyl)-pyridin-2-yl-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632509-10g
N-(4-bromobenzyl)pyridin-2-amine
117382-43-1 98%
10g
¥42094.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632509-5g
N-(4-bromobenzyl)pyridin-2-amine
117382-43-1 98%
5g
¥24948.00 2024-08-09

(4-Bromo-benzyl)-pyridin-2-yl-amine 関連文献

(4-Bromo-benzyl)-pyridin-2-yl-amineに関する追加情報

Introduction to (4-Bromo-benzyl)-pyridin-2-yl-amine (CAS No. 117382-43-1)

(4-Bromo-benzyl-pyridin-2-yl-amine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 117382-43-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. Its molecular structure, combining a bromobenzyl group with a pyridine amine moiety, makes it a versatile intermediate for synthesizing various bioactive molecules.

The 4-Bromo-benzyl moiety introduces a bromine atom at the para position of the benzyl group, which is a common strategy in medicinal chemistry for enhancing reactivity and facilitating further functionalization. The pyridin-2-yl-amine part of the molecule contributes to its ability to interact with biological targets, particularly due to the electron-rich nature of the pyridine ring and the basicity of the amine group. These features make it an attractive building block for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing both bromobenzyl and pyridine amine groups. These structures have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, studies have demonstrated that derivatives of (4-Bromo-benzyl)-pyridin-2-yl-amine can inhibit the growth of certain cancer cell lines by targeting specific enzymes or signaling pathways involved in tumor progression.

The synthesis of (4-Bromo-benzyl)-pyridin-2-yl-amine typically involves multi-step organic reactions, starting from commercially available precursors such as 4-bromobenzaldehyde and 2-pyridinemethanamine. The bromobenzaldehyde component is first reacted with 2-pyridinemethanamine under appropriate conditions to form the desired amide linkage. Subsequent bromination or other functional group transformations can be employed to achieve higher degrees of molecular complexity.

One of the key advantages of using (4-Bromo-benzyl)-pyridin-2-yl-amine as a pharmacophore is its ability to undergo further modifications to tailor its biological activity. For example, introducing additional substituents at various positions on the benzene ring or the pyridine ring can significantly alter its binding affinity and selectivity towards specific targets. This flexibility makes it a valuable tool for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.

The compound's relevance in drug discovery is further underscored by its role in several ongoing research projects aimed at identifying novel therapeutic agents. Researchers are leveraging its structural features to design molecules that can modulate complex biological processes relevant to human health and disease. The growing body of literature on this compound highlights its potential as a scaffold for developing next-generation pharmaceuticals.

In addition to its applications in drug development, (4-Bromo-benzyl)-pyridin-2-yl-amine has also shown promise in material science and chemical biology. Its unique electronic properties make it suitable for use in designing advanced materials with specific optical or electronic characteristics. Furthermore, its ability to interact with biological molecules has opened up new avenues for studying protein-ligand interactions and developing probes for biochemical assays.

The future prospects for (4-Bromo-benzyl)-pyridin-2-yl-amine are promising, with ongoing research expected to uncover new applications and therapeutic potentials. As our understanding of its chemical behavior and biological effects continues to grow, this compound is likely to play an increasingly important role in both academic research and industrial drug development.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd